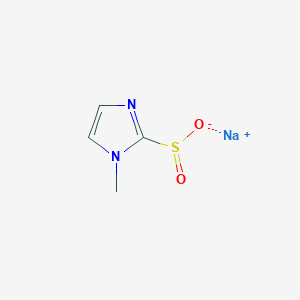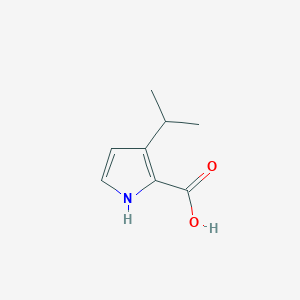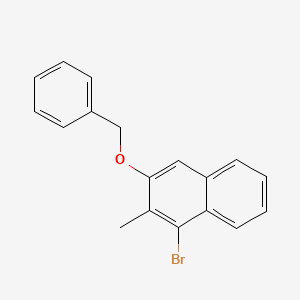![molecular formula C10H7ClO2S B15222499 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B15222499.png)
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is a synthetic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-3-hydroxybenzo[b]thiophene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone: Similar structure but with a methyl group instead of a hydroxyl group.
2-chloro-1-(thiophen-2-yl)ethan-1-one: Similar structure but lacks the benzo ring.
Uniqueness
1-(6-Chloro-3-hydroxybenzo[b]thiophen-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H7ClO2S |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
1-(6-chloro-3-hydroxy-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2S/c1-5(12)10-9(13)7-3-2-6(11)4-8(7)14-10/h2-4,13H,1H3 |
Clave InChI |
CQGVUKKHMRMIFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B15222463.png)



![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)

